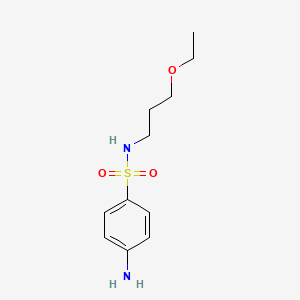4-amino-N-(3-ethoxypropyl)benzenesulfonamide
CAS No.: 931374-67-3
Cat. No.: VC4956300
Molecular Formula: C11H18N2O3S
Molecular Weight: 258.34
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 931374-67-3 |
|---|---|
| Molecular Formula | C11H18N2O3S |
| Molecular Weight | 258.34 |
| IUPAC Name | 4-amino-N-(3-ethoxypropyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C11H18N2O3S/c1-2-16-9-3-8-13-17(14,15)11-6-4-10(12)5-7-11/h4-7,13H,2-3,8-9,12H2,1H3 |
| Standard InChI Key | VJVOBKOTTWEKQN-UHFFFAOYSA-N |
| SMILES | CCOCCCNS(=O)(=O)C1=CC=C(C=C1)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-Amino-N-(3-ethoxypropyl)benzenesulfonamide belongs to the benzenesulfonamide class, featuring:
-
Benzenesulfonamide core: A benzene ring substituted with a sulfonamide group at position 1.
-
Amino group: At position 4 of the benzene ring, enhancing hydrogen-bonding potential.
-
3-Ethoxypropyl side chain: A three-carbon alkyl chain terminated with an ethoxy group, contributing to lipophilicity.
The compound’s IUPAC name derives from these substituents: N-(3-ethoxypropyl)-4-aminobenzenesulfonamide. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 931374-67-3 | |
| Molecular Formula | ||
| Molecular Weight | 258.34 g/mol | |
| MDL Number | MFCD09271350 |
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech reports large-scale synthesis under ISO-certified conditions, achieving ≥97% purity . Although detailed protocols are proprietary, generalized sulfonamide synthesis routes suggest:
-
Sulfonation: Reaction of 4-nitrobenzenesulfonyl chloride with 3-ethoxypropylamine.
-
Reduction: Catalytic hydrogenation to convert the nitro group to an amine.
Key process challenges include controlling exothermic reactions during sulfonation and minimizing byproducts through precise temperature modulation .
Analytical Validation
Quality control employs:
-
HPLC: Retention time comparison against reference standards.
-
Mass Spectrometry: ESI-MS confirming [M+H] peak at m/z 259.3 .
Pharmaceutical Applications
Role as an API Intermediate
The compound’s dual functionality (amine + sulfonamide) makes it versatile for:
-
Antimicrobial agents: Sulfonamides historically inhibit dihydropteroate synthase in bacteria .
-
Carbonic anhydrase inhibitors: Structural analogs show activity in glaucoma and epilepsy therapies .
Drug Candidate Optimization
-
Solubility: LogP ≈ 1.5 (predicted) balances hydrophilicity and membrane permeability.
-
Metabolic stability: The ethoxypropyl chain resists oxidative degradation compared to shorter alkoxy groups .
Exposure Control
-
Ventilation: Local exhaust to maintain airborne concentrations <1 mg/m.
-
Storage: In airtight containers at 2–8°C, away from oxidizing agents .
Research Trends and Future Directions
Recent Studies (2020–2025)
-
Structure-activity relationships: Modifications to the ethoxypropyl chain improve selectivity for bacterial vs. human carbonic anhydrases .
-
Cocrystal engineering: Enhancing solubility via coformers like succinic acid .
Unresolved Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume